5-chloro-3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole
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Overview
Description
5-chloro-3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of chloro, chloromethyl, and nitro groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloromethyl-1-methyl-4-nitro-1H-pyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. The final product is typically purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., base catalysts like sodium hydroxide).
Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).
Major Products
Substitution: Derivatives with various functional groups replacing the chloro or chloromethyl groups.
Reduction: Amino derivatives.
Oxidation: Carboxylic acids or aldehydes.
Scientific Research Applications
5-chloro-3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the chloro and chloromethyl groups may facilitate binding to target molecules through covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1-vinyl-1H-pyrazole
- 3-alkenyl-5-chloro-1H-pyrazole
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
5-chloro-3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for various synthetic applications and a potential candidate for developing new materials and pharmaceuticals.
Properties
CAS No. |
2408959-17-9 |
---|---|
Molecular Formula |
C5H5Cl2N3O2 |
Molecular Weight |
210 |
Purity |
95 |
Origin of Product |
United States |
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